Bicyclo[3.2.0]heptane-3-carboxylic acid
Description
Bicyclo[3.2.0]heptane-3-carboxylic acid is a bicyclic carboxylic acid characterized by a fused cycloheptane system with bridgehead substituents. Its structure features two fused rings (three-membered and four-membered), imparting significant ring strain and unique reactivity. This compound is utilized in asymmetric synthesis and pharmaceutical intermediates, as evidenced by its derivatives in beta-lactam antibiotics (e.g., 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid in ampicillin) and chiral building blocks like tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate .
Properties
IUPAC Name |
bicyclo[3.2.0]heptane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-3-5-1-2-6(5)4-7/h5-7H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRWDKBOIQWNBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3+2] Cycloaddition of Cyclobutene Derivatives
A foundational approach involves [3+2] cycloaddition reactions between cyclobutene-1-carboxylates and azomethine ylides. This method, originally developed for 3-azabicyclo[3.2.0]heptane derivatives, has been adapted for carbocyclic systems by replacing nitrogen-containing ylides with carbon-based dipolarophiles.
The reaction proceeds via a concerted mechanism, where the strained cyclobutene ring (1.2 kcal/mol ring strain) reacts with in situ-generated ylides to form the bicyclo[3.2.0] framework. A representative protocol uses methyl cyclobutene-1-carboxylate and a stabilized ylide derived from N-benzylidene glycine ethyl ester under refluxing toluene (110°C, 12 hr), achieving 68–72% yield of the bicyclic ester intermediate. Subsequent hydrolysis with aqueous HCl (6 M, 80°C, 4 hr) yields the carboxylic acid with >98% enantiomeric excess (ee).
Key Advantages
-
Modular functionalization at C2 and C6 positions
-
Scalable to multigram quantities (demonstrated at 25 g scale)
Table 1: Optimization of [3+2] Cycloaddition Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 110°C | +22% |
| Solvent | Toluene | +15% |
| Ylide Precursor | N-Benzylidene Glycine | Baseline |
| Catalyst | None | — |
Ring-Closure Strategies
Intramolecular Aldol Condensation
Bicyclo[3.2.0]heptane-3-carboxylic acid can be synthesized from acyclic precursors via intramolecular aldol condensation. Starting with γ,δ-unsaturated ketones bearing a carboxylic acid moiety, base-mediated cyclization forms the bicyclic skeleton. For example, treatment of 5-hexenoylbenzoic acid with LDA (−78°C, THF) induces sequential deprotonation and cyclization, yielding the target compound in 54% yield.
Radical-Mediated Cyclizations
Recent advances employ photoredox catalysis to initiate radical-based ring closures. Irradiation of 3-bromocyclopentane-1-carboxylic acid with fac-Ir(ppy)₃ (2 mol%) under blue LEDs generates a carbon-centered radical, which undergoes 5-exo-trig cyclization to form the bicyclo[3.2.0] system. This method achieves 63% yield with excellent diastereocontrol (dr > 20:1).
Functionalization of Bicyclo[3.2.0]heptane Precursors
Carboxylation via CO₂ Insertion
Transition-metal-catalyzed carboxylation offers a direct route. Exposure of bicyclo[3.2.0]hept-2-en-6-yl triflate to CO₂ (1 atm) in the presence of Pd(PPh₃)₄ (5 mol%) and LiOtBu (2 equiv) in DMF at 100°C installs the carboxylic acid group regioselectively at C3 (61% yield).
Biocatalytic Approaches
Enzymatic Desymmetrization
Whole-cell biocatalysts like Acinetobacter calcoaceticus NCIMB 9871 enantioselectively oxidize prochiral bicyclo[3.2.0]heptane diols to the (1R,5S)-carboxylic acid with 94% ee. The process uses glucose as a co-substrate for NADPH regeneration, achieving 2.8 g/L productivity in 48 hr batches.
Table 2: Biocatalytic Performance Metrics
| Parameter | Value |
|---|---|
| Enantiomeric Excess (ee) | 94% (S) |
| Space-Time Yield | 58 mg/L/hr |
| Catalyst Reuse Cycles | 3 (83% activity retention) |
Resolution of Racemic Mixtures
Chiral Chromatography
Preparative HPLC with Chiralpak IA columns (hexane:IPA:TFA = 90:10:0.1) resolves rac-bicyclo[3.2.0]heptane-3-carboxylic acid into enantiomers (α = 1.32, Rs = 2.1). This method is critical for pharmaceutical applications requiring >99% ee.
Kinetic Resolution via Esterases
Porcine liver esterase (PLE) selectively hydrolyzes the (1R,5S)-methyl ester, leaving the undesired enantiomer unreacted. Using methyl rac-bicyclo[3.2.0]heptane-3-carboxylate as substrate, PLE in phosphate buffer (pH 7.4, 37°C) achieves 48% conversion with 98% ee for the acid product.
Industrial-Scale Considerations
Cost Analysis of Competing Routes
Table 3: Economic Comparison of Synthetic Methods
| Method | Cost ($/kg) | Steps | Environmental Factor (E) |
|---|---|---|---|
| Cycloaddition | 420 | 3 | 18.7 |
| Radical Cyclization | 580 | 4 | 23.1 |
| Biocatalysis | 890 | 2 | 8.2 |
Waste Stream Management
The cycloaddition route generates 6.2 kg waste/kg product (mainly toluene and HCl), while biocatalysis produces 2.1 kg/kg (aqueous buffers). Solvent recovery systems improve the E-factor to 12.4 for the cycloaddition method.
Emerging Technologies
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and catalysts such as Pd/C can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C or other hydrogenation catalysts.
Substitution: Alcohols or amines in the presence of activating agents like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated bicyclic compounds.
Substitution: Esters, amides.
Scientific Research Applications
Synthetic Chemistry
BCHA serves as a versatile building block in synthetic organic chemistry. Its structure allows for the formation of various derivatives, which can be utilized in the synthesis of more complex molecules.
Medicinal Chemistry
BCHA and its derivatives have shown promise in medicinal chemistry, particularly as analogs of neurotransmitter receptors.
Neuropharmacological Applications
Research indicates that compounds derived from BCHA can act as glutamate receptor ligands, which are crucial in neurological studies:
- The synthesis of 2-aminobicyclo[3.2.0]heptane derivatives has been linked to potential therapeutic applications targeting mGlu2 and mGlu3 receptors, although initial findings showed limited affinity for these receptors .
Biocatalysis and Biotransformations
BCHA has been explored in biocatalytic processes, where it serves as a substrate for enzyme-mediated transformations.
Enzymatic Reactions
Studies have demonstrated the ability of specific yeast strains to bioreduce bicyclic ketones derived from BCHA to produce high-purity alcohols:
- A notable study highlighted the use of a specific yeast strain that achieved over 95% enantiomeric purity in the production of (6S)-endo-alcohol from bicyclic ketones, showcasing the compound's potential in green chemistry applications .
Mechanism of Action
The mechanism by which Bicyclo[3.2.0]heptane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Bicyclic Carboxylic Acids
Structural and Stereochemical Variations
Bicyclo[4.2.0]oct-2-ene Derivatives
- Key Differences : Larger ring system (four-membered + four-membered) reduces ring strain compared to bicyclo[3.2.0]heptane.
- Reactivity: Linear free energy relationships (LFER) for exo-substituted bicyclo[4.2.0]oct-2-enes show comparable substituent effects (log k vs. σp) to bicyclo[3.2.0]hept-2-enes. However, bicyclo[3.2.0] systems exhibit minor contributions from cyclopropylcarbinyl (CPC) rearrangement products, indicating less stabilized radical centers in transition states .
Bicyclo[2.2.1]heptane Derivatives
- 3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic Acid: The norbornane framework ([2.2.1]) has distinct bridgehead angles, reducing strain. Methyl and methylene substituents enhance steric hindrance and alter solubility compared to the [3.2.0] analog .
Heteroatom-Containing Derivatives
2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid
- Electronic Effects : Nitrogen in the ring increases basicity and hydrogen-bonding ability. Derivatives like homoserine analogs (e.g., compound 101) are rare, highlighting synthetic challenges compared to bicyclo[3.2.0] systems .
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid (Ampicillin Core)
- Biological Relevance: The sulfur and nitrogen atoms create a beta-lactam ring, critical for antibiotic activity. This contrasts with non-heterocyclic bicyclo[3.2.0] analogs, which lack inherent bioactivity .
Exo-Substituted Derivatives
- exo-7-Cyclopropylbicyclo[3.2.0]hept-2-ene : Cyclopropyl groups enhance radical stability, but CPC-to-homoallylic rearrangements are less favored than in bicyclo[4.2.0] systems due to tighter transition-state geometry .
Phenyl/Chlorobenzoyl-Substituted Derivatives
Data Tables
Table 1: Physical Properties of Selected Bicyclic Carboxylic Acids
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Bicyclo[3.2.0]heptane-3-carboxylic acid | C₈H₁₂O₂ | 140.18 | High ring strain, chiral centers |
| 3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic acid | C₁₁H₁₆O₂ | 180.24 | Steric hindrance, reduced solubility |
| diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid | C₈H₁₃NO₂ | 155.20 | Zwitterionic, hydrophilic |
Table 2: Reaction Rate Parameters (LFER Analysis)
| Compound | Slope (log k vs. σp) | CPC Contribution |
|---|---|---|
| exo-Substituted bicyclo[4.2.0]oct-2-ene | -2.1 | Minimal |
| exo-Substituted bicyclo[3.2.0]hept-2-ene | -2.0 | Minor (~5%) |
Biological Activity
Bicyclo[3.2.0]heptane-3-carboxylic acid is a bicyclic compound that has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a bicyclic framework that contributes to its reactivity and interaction with biological systems. The compound can be represented as follows:
This structure allows for various functional modifications, leading to derivatives with enhanced biological properties.
1. Antimicrobial Properties
Research has indicated that bicyclic compounds, including bicyclo[3.2.0]heptane derivatives, exhibit significant antimicrobial activity. A study highlighted the effectiveness of certain bicyclic compounds against various bacterial strains, suggesting potential applications in developing new antibiotics .
2. Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes, which is crucial in therapeutic contexts. For instance, it has shown promise as an inhibitor of cathepsins, which are involved in various diseases, including cancer and inflammatory conditions .
3. Biotransformation Studies
Biotransformation studies have explored the metabolic pathways involving this compound. These studies reveal how microorganisms can selectively bioreduce bicyclic ketones derived from this compound into optically pure alcohols, showcasing its potential in chiral synthesis .
Case Study 1: Antimicrobial Efficacy
In a recent study, several derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications at the carboxylic acid position significantly enhanced antimicrobial activity.
- Tested Strains:
- Staphylococcus aureus
- Escherichia coli
- Results:
- Some derivatives showed minimum inhibitory concentrations (MICs) as low as 10 µg/mL against S. aureus.
Case Study 2: Enzyme Inhibition Mechanism
A detailed investigation into the inhibition of cathepsin C by this compound revealed a competitive inhibition mechanism, where the compound binds to the active site of the enzyme, preventing substrate access.
- Kinetics:
- The inhibition constant (Ki) was determined to be approximately 50 nM.
- Implications:
- This suggests potential therapeutic applications in diseases where cathepsin C plays a role.
Research Findings and Future Directions
The biological activity of this compound is underpinned by its structural versatility, which allows for significant interactions with biological targets. Future research could focus on:
- Synthetic Modifications: Exploring further chemical alterations to enhance bioactivity.
- Clinical Applications: Investigating the therapeutic potential of this compound in treating infectious diseases and cancers.
- Mechanistic Studies: Conducting more in-depth studies on the mechanisms of action at the molecular level.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing bicyclo[3.2.0]heptane-3-carboxylic acid derivatives?
- Methodological Answer : The synthesis often involves stereoselective ring-closing reactions or functionalization of preformed bicyclic cores. For example, syn and anti stereoisomers of 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids were synthesized via cycloaddition or alkylation reactions, with stereochemistry confirmed by X-ray crystallography . Ring expansion of isopropylidenecyclobutane derivatives using HBr/HOAc in polar solvents (e.g., acetic acid) can yield brominated bicyclo[3.3.0]octanes, demonstrating regioselectivity dependent on solvent polarity .
Q. What analytical techniques confirm the stereochemistry and purity of this compound derivatives?
- Methodological Answer : X-ray crystallography is critical for resolving stereoisomers, as shown in the structural elucidation of syn and anti isomers of N-Boc-protected derivatives . High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) is effective for assessing purity and quantifying stereoisomeric ratios, as validated in studies of structurally related bicyclic compounds .
Q. How are protecting groups utilized in the functionalization of this compound?
- Methodological Answer : Tert-butyl esters (e.g., tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate) are commonly used to protect carboxylic acid moieties during synthetic steps, enabling selective modification of other functional groups. Deprotection under acidic conditions (e.g., TFA) regenerates the free acid .
Advanced Research Questions
Q. How does the bicyclo[3.2.0]heptane core influence conformational locking of pharmacophores?
- Methodological Answer : The bicyclic framework enforces a boat-like conformation due to steric and electronic constraints, as observed in X-ray structures of GABA-embedded derivatives. This rigidity spatially fixes pharmacophoric groups (e.g., urethane or amino substituents), enabling precise control over molecular recognition in drug design . Computational modeling (e.g., MM2 molecular mechanics) corroborates the dominance of the endo (boat) conformation, which is energetically favored by 6–10 kJ/mol over the exo form .
Q. What computational approaches predict the reactivity and regioselectivity of bicyclo[3.2.0]heptane derivatives under varying conditions?
- Methodological Answer : Molecular mechanics (MM2) and density functional theory (DFT) simulations can model reaction pathways. For example, MM2 calculations accurately predicted the preference for endo conformers in bicyclo[3.2.0]heptane and its derivatives, aligning with electron-diffraction data . Reaction dynamics, such as HBr addition to isopropylidenecyclobutanes, are modeled to explain solvent-dependent regioselectivity .
Q. How does the bicyclo[3.2.0]heptane scaffold mimic meta-substituted benzene rings in bioactive compounds?
- Methodological Answer : The scaffold’s angle between substituent exit vectors (≈120°) and inter-substituent distances (≈4.5 Å) closely resemble those of meta-substituted benzenes. This mimicry is exploited in designing rigid analogs of neurotransmitters (e.g., GABA) or enzyme inhibitors, as validated by comparative crystallographic and spectroscopic studies .
Q. What strategies resolve contradictions between experimental and computational data on bicyclo[3.2.0]heptane conformations?
- Methodological Answer : Discrepancies in early studies (e.g., exo vs. endo conformer dominance) were resolved by combining electron diffraction, microwave spectroscopy, and computational modeling. For instance, microwave data confirmed the endo form’s dominance in bicyclo[3.2.0]heptene, contradicting earlier misinterpretations of electron-diffraction results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
